Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester

Descripción general

Descripción

Métodos De Preparación

La síntesis de SGS-742 implica la reacción del ácido 3-aminopropilfosfínico con bromuro de n-butilo bajo condiciones específicas. La reacción normalmente requiere una base como el hidróxido de sodio para facilitar la reacción de sustitución nucleófila. El producto se purifica entonces mediante recristalización o cromatografía para obtener el compuesto deseado con una alta pureza .

Análisis De Reacciones Químicas

SGS-742 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleófila son comunes, donde el grupo amino puede ser sustituido por otros nucleófilos en condiciones apropiadas.

Los reactivos más utilizados en estas reacciones incluyen el peróxido de hidrógeno, el permanganato de potasio, el hidruro de litio y aluminio, y varios nucleófilos. Los principales productos formados dependen de las condiciones de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

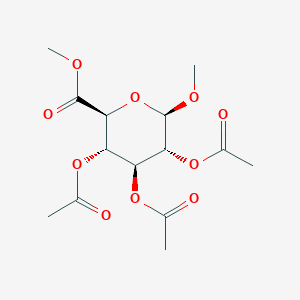

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester has the molecular formula and a molecular weight of 348.30 g/mol. The compound features three acetyl groups that enhance its solubility and reactivity compared to its parent glucuronic acid. Its structure can be represented as follows:

Synthesis of Glycosylated Compounds

One of the primary applications of methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester is as an intermediate in the synthesis of glycosylated compounds. It serves as a glycosyl donor in reactions with various acceptors to form glycosidic bonds. This property is particularly useful in the development of glycosides that exhibit enhanced pharmacological properties.

Case Study: Synthesis of Anticancer Prodrugs

Research has demonstrated the use of glucuronide derivatives in creating prodrugs for anticancer agents. For instance, derivatives synthesized using methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester have shown promising results in enhancing the solubility and bioavailability of drugs like camptothecin. These glucuronide prodrugs are designed to release the active drug upon enzymatic hydrolysis in vivo, thereby improving therapeutic efficacy while reducing toxicity .

Drug Delivery Systems

The compound is also explored for its role in drug delivery systems. Its acetylation increases lipophilicity, allowing for better membrane permeability and improved absorption rates in biological systems.

Case Study: Development of Targeted Drug Delivery

In studies focusing on antibody-directed enzyme prodrug therapy (ADEPT), methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester was utilized to create water-soluble glucuronide derivatives that can be selectively activated at tumor sites. This targeted approach minimizes systemic side effects while maximizing drug action at the tumor site .

Biochemical Research

In biochemical research, this compound is used as a substrate for studying enzyme kinetics and mechanisms involving glucuronidation processes. Understanding these processes is crucial for predicting drug metabolism and interactions.

Case Study: Enzyme Kinetics Studies

Research involving UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to various substrates, often employs methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester as a model substrate. These studies help elucidate the enzymatic pathways involved in drug metabolism and detoxification processes .

Analytical Chemistry

The compound is also significant in analytical chemistry for developing methods to quantify glucuronides in biological samples. Its derivatization improves detection limits and specificity in chromatographic analyses.

Case Study: Chromatographic Method Development

Methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) utilize derivatives of methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester for analyzing drug metabolites in pharmacokinetic studies. These techniques allow researchers to monitor drug levels and assess metabolic profiles effectively .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycosylated Compound Synthesis | Intermediate for synthesizing glycosides and prodrugs | Enhanced solubility and bioavailability |

| Drug Delivery Systems | Used to improve membrane permeability for targeted therapies | Reduced toxicity and improved efficacy |

| Biochemical Research | Substrate for studying enzyme kinetics related to drug metabolism | Insights into metabolic pathways |

| Analytical Chemistry | Derivatization for enhanced detection in chromatographic methods | Improved specificity and detection limits |

Mecanismo De Acción

SGS-742 ejerce sus efectos bloqueando el potencial postsináptico inhibitorio tardío y la inhibición de pulso emparejado de las espigas de población registradas de las neuronas piramidales CA1 del hipocampo. Esta acción mejora significativamente la liberación de neurotransmisores como el glutamato, el aspartato, la glicina y la somatostatina. La administración crónica de SGS-742 conduce a una regulación al alza de los receptores GABA-B en la corteza frontal. Además, las dosis únicas de SGS-742 provocan una mejora significativa de los niveles de ARNm y proteínas del factor de crecimiento nervioso (NGF) y el factor neurotrófico derivado del cerebro (BDNF) en la corteza e hipocampo .

Comparación Con Compuestos Similares

SGS-742 forma parte de una clase de compuestos conocidos como análogos de ácido fosfínico del GABA. Compuestos similares incluyen:

SGS-742 es único en su capacidad para mejorar la liberación de múltiples neurotransmisores y regular al alza los receptores GABA-B, lo que lo convierte en un compuesto valioso para la investigación neurológica y las posibles aplicaciones terapéuticas.

Actividad Biológica

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester (CAS No. 34213-34-8) is a derivative of glucuronic acid, which plays a significant role in various biological processes, particularly in the metabolism and detoxification of xenobiotics. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

- CAS Number : 34213-34-8

The compound features three acetyl groups at the 2, 3, and 4 positions of glucuronic acid, enhancing its lipophilicity and potentially influencing its biological interactions.

Biochemical Pathways

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester is likely involved in glucuronidation , a critical phase II metabolic process where glucuronic acid conjugates with various substrates to facilitate their excretion. This mechanism is essential for the detoxification of drugs and endogenous compounds.

-

Glucuronidation Process :

- The compound may act as a substrate for UDP-glucuronosyltransferases (UGTs), enzymes that catalyze the transfer of glucuronic acid to lipophilic substances.

- This reaction increases water solubility, aiding renal excretion.

- Pharmacokinetics :

Toxicological Studies

Research indicates that derivatives of glucuronic acid can exhibit varying levels of toxicity depending on their structure and metabolic pathways. Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester has been noted for its relatively low toxicity profile in preliminary studies.

Case Studies and Applications

Comparative Analysis

| Property | Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic Acid Methyl Ester | Other Glucuronides (e.g., Tetra-O-acetyl derivatives) |

|---|---|---|

| Molecular Weight | 348.30 g/mol | Varies (e.g., Tetra-O-acetyl: ~376 g/mol) |

| Toxicity | Low | Varies; some derivatives show higher toxicity |

| Solubility | Increased due to acetylation | Generally improved with acetylation |

| Application in Drug Delivery | Potential as a prodrug | Commonly used for enhancing drug solubility |

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZLHCDEZYULJJ-ZXPJVPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.